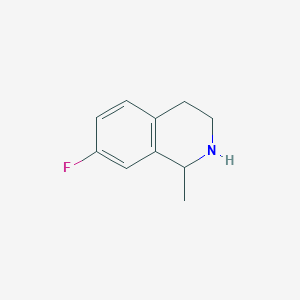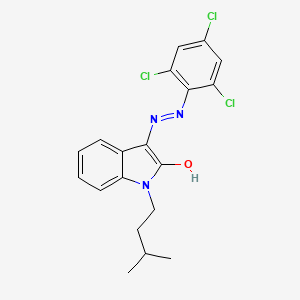![molecular formula C25H18N2O4 B2679371 3-(4-Methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione CAS No. 877657-78-8](/img/new.no-structure.jpg)
3-(4-Methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methylphenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of benzofurans and pyrimidines. This compound is characterized by its unique structure, which includes a benzofuran ring fused with a pyrimidine ring, and a phenacyl group attached to the nitrogen atom of the pyrimidine ring. The presence of a 4-methylphenyl group further adds to its structural complexity.
Mecanismo De Acción
Target of Action
The primary targets of 3-(4-Methylphenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
3-(4-Methylphenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione exerts its anticancer potential through inhibiting protein kinases . By inhibiting these enzymes, the compound interferes with cellular signaling processes, thereby affecting cell growth and metabolism .
Biochemical Pathways
The biochemical pathways affected by 3-(4-Methylphenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione are those involving protein kinases . The inhibition of these enzymes disrupts the normal signaling processes within the cell, leading to changes in cell growth, differentiation, and metabolism .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 3-(4-Methylphenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione and their impact on bioavailability are not fully known at this time
Result of Action
The molecular and cellular effects of 3-(4-Methylphenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione’s action include the attenuation of thermal and mechanical allodynia induced by neuropathy and the inhibition of the proliferation of human cancer cell lines .
Action Environment
The action, efficacy, and stability of 3-(4-Methylphenyl)-1-phenacyl-1
Métodos De Preparación
The synthesis of 3-(4-Methylphenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-methylbenzaldehyde with 2-aminobenzofuran to form an intermediate Schiff base. This intermediate is then cyclized with phenacyl bromide under basic conditions to yield the target compound. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate .
Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory-scale synthesis to improve yield and scalability. This could include the use of continuous flow reactors and more efficient purification techniques.
Análisis De Reacciones Químicas
3-(4-Methylphenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenacyl group can yield a carboxylic acid derivative, while reduction can produce an alcohol derivative .
Aplicaciones Científicas De Investigación
3-(4-Methylphenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Comparación Con Compuestos Similares
3-(4-Methylphenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione can be compared with other benzofuran and pyrimidine derivatives:
Benzofuran Derivatives: Compounds like psoralen and angelicin, which are used in the treatment of skin diseases, share the benzofuran core but differ in their substituents and biological activities.
Pyrimidine Derivatives: Pyrimidine-based compounds such as pyrazolo[3,4-d]pyrimidine and quinazoline are known for their anticancer properties.
The uniqueness of 3-(4-Methylphenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione lies in its combined benzofuran-pyrimidine structure, which provides a distinct set of chemical and biological properties .
Propiedades
Número CAS |
877657-78-8 |
|---|---|
Fórmula molecular |
C25H18N2O4 |
Peso molecular |
410.429 |
Nombre IUPAC |
3-(4-methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H18N2O4/c1-16-11-13-18(14-12-16)27-24(29)23-22(19-9-5-6-10-21(19)31-23)26(25(27)30)15-20(28)17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
Clave InChI |
YZYUVGQMAUJZKJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)C5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2679294.png)
![8-(3-chlorobenzyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B2679295.png)
![3-methoxy-2-methyl-6-(4-{[(6-methylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2H-indazole](/img/structure/B2679296.png)
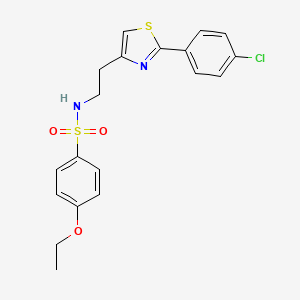
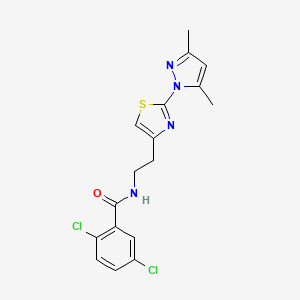
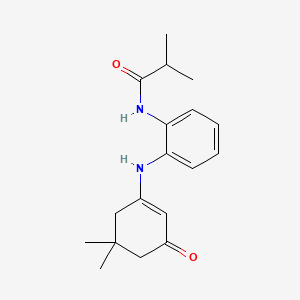
![3-(2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2679301.png)
![N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2679302.png)
![2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride](/img/structure/B2679304.png)
![N-[(3,5-Dimethoxy-1,2-thiazol-4-yl)methyl]but-2-ynamide](/img/structure/B2679307.png)
